molecular formula C16H20N2O4S B5883533 2-(4-ethyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide

2-(4-ethyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B5883533
M. Wt: 336.4 g/mol
InChI Key: BWBCIJMHXCQDTL-UHFFFAOYSA-N
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Description

2-(4-ethyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the aniline derivative: The starting material, 4-ethyl aniline, is reacted with methyl sulfonyl chloride in the presence of a base such as triethylamine to form 4-ethyl-N-methylsulfonylaniline.

    Acylation reaction: The 4-ethyl-N-methylsulfonylaniline is then acylated with furan-2-ylmethyl acetic acid chloride in the presence of a base like pyridine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aniline moiety.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. For example, if it exhibits pharmacological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The sulfonyl and furan groups could play a role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide: Similar structure with a methyl group instead of an ethyl group.

    2-(4-ethyl-N-methylsulfonylanilino)-N-(thiophen-2-ylmethyl)acetamide: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

2-(4-ethyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the furan ring, in particular, may confer unique reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-ethyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-3-13-6-8-14(9-7-13)18(23(2,20)21)12-16(19)17-11-15-5-4-10-22-15/h4-10H,3,11-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBCIJMHXCQDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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